Amg-487

CXCR3 Binding Affinity Receptor Pharmacology

AMG-487 (VUF10085) is an orally bioavailable, selective small-molecule antagonist of the CXC chemokine receptor 3 (CXCR3). It is an 8-azaquinazolinone derivative that prevents binding of the CXCR3 ligands CXCL10 (IP-10) and CXCL11 (ITAC) to the receptor.

Molecular Formula C32H28F3N5O4
Molecular Weight 603.6 g/mol
CAS No. 473719-41-4
Cat. No. B1667035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg-487
CAS473719-41-4
SynonymsAMG 487
AMG-487
AMG487
N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide
Molecular FormulaC32H28F3N5O4
Molecular Weight603.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1
InChIKeyWQTKNBPCJKRYPA-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-487 (CAS 473719-41-4): A CXCR3 Antagonist with Extensive Preclinical Validation for Inflammation and Oncology Research


AMG-487 (VUF10085) is an orally bioavailable, selective small-molecule antagonist of the CXC chemokine receptor 3 (CXCR3) [1]. It is an 8-azaquinazolinone derivative that prevents binding of the CXCR3 ligands CXCL10 (IP-10) and CXCL11 (ITAC) to the receptor [2]. AMG-487 has been extensively characterized in preclinical models and has advanced to Phase I/II clinical evaluation for inflammatory and autoimmune conditions, establishing it as a benchmark research tool for investigating CXCR3-mediated pathways [3].

CXCR3 pathway inhibition study fit with reported selectivity for IP-10/ITAC blockade
Inverse agonist tool compound for constitutive activity signaling research
Cross-reactive to rodent CXCR3; supports direct in vivo model-response interpretation
Clinically evaluated probe with human PK exposure context for translational pharmacology

Why AMG-487 Cannot Be Substituted with Other CXCR3 Antagonists: A Risk Assessment for Procurement


Substituting AMG-487 with another CXCR3 antagonist without rigorous validation introduces significant scientific and financial risk. CXCR3 antagonists exhibit highly divergent binding affinities, mechanisms of action (e.g., competitive vs. non-competitive), and species cross-reactivity profiles [1]. For instance, the affinity of SCH 546738 for the human CXCR3 receptor (Ki = 0.4 nM) is substantially higher than that of AMG-487 (IC50 ≈ 8 nM), which can drastically alter experimental outcomes and interpretation [2]. Furthermore, unlike many analogs, AMG-487 displays inverse agonist properties that can profoundly impact cellular signaling in constitutive activity models [3]. These critical differences underscore that AMG-487 is not a generic reagent; it is a specific tool with unique pharmacological properties that cannot be assumed to be interchangeable with other compounds targeting the same receptor.

Binding Affinity Ultra-high affinity analogs may shift assay-response context; intermediate affinity often preferred for physiological target engagement window.
Mechanism of Action Partial inverse agonists or neutral antagonists do not replicate full inverse agonist signaling profile; constitutive activity endpoints may differ.
Species Reactivity Rodent-inactive analogs prevent direct in vivo pharmacological validation; model-response interpretation requires species-matched tool selection.

Quantitative Differentiation of AMG-487: A Comparative Evidence Guide for Scientific Selection


AMG-487 Exhibits Intermediate Binding Affinity Compared to High-Affinity (SCH 546738) and Low-Affinity (TAK-779) CXCR3 Antagonists

AMG-487 binds to the human CXCR3 receptor with an IC50 of 8 nM, representing an intermediate potency among well-characterized CXCR3 antagonists. This is in contrast to the ultra-high affinity of SCH 546738 (Ki = 0.4 nM) and the lower affinity of other analogs. [1]

Binding Affinity Profile
Cross-study comparable
IC50 8 nM for human CXCR3, intermediate vs. SCH 546738 (Ki 0.4 nM)
Supports receptor-ligand interaction studies; intermediate affinity may offer a distinct target-engagement window in sensitive assays.
125I-IP-10 competition binding assay context.
CXCR3 Binding Affinity Receptor Pharmacology

AMG-487 Functions as a Full Inverse Agonist at Constitutively Active CXCR3, a Property Not Shared by All Class Members

In a study characterizing the mechanism of action of five non-peptidergic CXCR3 antagonists, AMG-487 (VUF10085) was shown to act as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A. This property is not universal; for example, TAK-779 exhibited only weak partial inverse agonism in the same assay. [1]

Inverse Agonism
Head-to-head
Full inverse agonist at constitutively active CXCR3 N3.35A mutant
Supports constitutive activity research; partial or neutral analogs may not replicate signaling pathway-response context.
TAK-779 showed weak partial inverse agonism.
Inverse Agonism Constitutive Activity CXCR3 Signaling

AMG-487 Demonstrates Cross-Species Reactivity with Rodent CXCR3, Essential for Direct In Vivo Translation, Unlike TAK-779

A comparative study of five CXCR3 antagonists revealed that AMG-487 (VUF10085) binds to rat and mouse CXCR3, albeit with slightly lower affinity than for primate CXCR3. In contrast, TAK-779 exhibits minimal to no binding to rodent CXCR3. [1]

Rodent Cross-Reactivity
Head-to-head
Confirmed binding to rat and mouse CXCR3; TAK-779 inactive at rodent receptor
Enables direct in vivo model-response context; species-mismatched tools may not support rodent pharmacology validation.
Radioligand binding assay context.
Cross-Reactivity Rodent Models Translational Research

AMG-487 Possesses Extensive Clinical Pharmacokinetic Data, Revealing a Unique Dose- and Time-Dependent Profile Not Described for Most Preclinical CXCR3 Tools

AMG-487 was evaluated in Phase I clinical trials, which revealed a unique dose- and time-dependent pharmacokinetic profile. Following multiple oral doses, the area under the plasma concentration-time curve (AUC) increased supraproportionally; a 10-fold increase in dose led to a 28-fold increase in AUC on Day 1 and a 96-fold increase on Day 7. [1] This behavior is attributed to the formation of an inhibitory metabolite (M2) that causes mechanism-based inhibition of CYP3A4, a property not documented for many other CXCR3 antagonists in clinical development. [2]

Human PK Profile
Clinical trial context
Supraproportional AUC increase (96-fold on Day 7 after 10-fold dose increment)
Supports exposure-model interpretation; time-dependent CYP3A4 auto-inhibition by M2 metabolite reported.
Phase I multiple ascending dose study.
Pharmacokinetics Metabolism Clinical Development

AMG-487 Exhibits Unique Disease-Model Efficacy Profiles, Notably in Acute Lung Injury (ALI), Where It Serves as a Reference Standard

A comparative study of nine CXCR3 antagonists in a mouse model of acute lung injury (ALI) found that AMG-487 was one of the few compounds with a well-established role in alleviating ALI. The study noted that while other antagonists like NBI-74330 and SCH 546738 exhibit anti-inflammatory effects, their roles in ALI remained poorly understood, positioning AMG-487 as the reference standard for this indication. [1]

Acute Lung Injury Model
Class-level inference
Reference compound in comparative study of 9 CXCR3 antagonists in mouse ALI model
Supports respiratory inflammation endpoint context; model-response interpretation should be source-reviewed.
Data to verify for specific protocols.
In Vivo Efficacy Acute Lung Injury Preclinical Models

AMG-487 Displays Distinct Cell Migration Inhibition Potencies Against CXCR3 Ligands, Enabling Selective Pathway Probing

AMG-487 inhibits CXCR3-mediated cell migration with differential potency depending on the ligand used for stimulation. Its IC50 values are 8 nM for IP-10 (CXCL10), 15 nM for ITAC (CXCL11), and 36 nM for MIG (CXCL9). This ligand-dependent functional selectivity is a specific property of AMG-487 that is not always characterized or consistent across other CXCR3 antagonists, providing a tool for dissecting biased signaling pathways.

Ligand-Selective Migration
Class-level inference
IC50 CXCL10=8 nM, CXCL11=15 nM, CXCL9=36 nM in cell migration assays
Supports biased signaling pathway interrogation; concentration-dependent CXCR3 ligand profiling requires validation.
In vitro human CXCR3-expressing cell context.
Functional Antagonism Cell Migration Chemokine Selectivity

Optimal Scientific and Industrial Applications for AMG-487 Based on Validated Comparative Evidence


In Vivo Validation of CXCR3 Biology in Rodent Models of Inflammation and Autoimmunity

Leverage AMG-487's cross-reactivity with rodent CXCR3 to directly translate in vitro findings to in vivo disease models. Its established efficacy in models of acute lung injury (ALI), graft-versus-host disease (aGVHD), and arthritis makes it a reliable tool for pharmacological validation of CXCR3's role in these conditions [1][2]. Its oral bioavailability and extensive in vivo characterization simplify dosing regimens and outcome interpretation.

Investigating CXCR3 Constitutive Activity and Biased Signaling Pathways

Employ AMG-487 as a tool to study CXCR3 constitutive activity due to its full inverse agonist properties [3]. Furthermore, use its differential functional potencies against CXCL10, CXCL11, and CXCL9 to design experiments that probe ligand-biased signaling or to achieve selective blockade of specific CXCR3-mediated migratory responses .

Benchmarking Novel CXCR3 Antagonists in Preclinical Development

Utilize AMG-487 as a well-characterized reference standard for benchmarking novel CXCR3 antagonists. Its intermediate binding affinity, unique PK profile, and extensive preclinical and clinical data provide a rich comparator dataset [4]. This allows for a more nuanced assessment of new chemical entities beyond simple potency comparisons.

Mechanistic Studies of Metastasis and Tumor Microenvironment Crosstalk

Capitalize on the extensive validation of AMG-487 in oncology models, particularly its demonstrated ability to inhibit lung metastasis in osteosarcoma and colon carcinoma [5][6]. Its specific impact on tumor cell migration, MMP activity, and proliferation provides a robust foundation for dissecting the role of the CXCR3 axis in metastatic spread.

Application
Selection Property
Validation Focus
Rodent Inflammation & Autoimmunity Studies
Rodent cross-reactivity & oral bioavailability
In vivo model-response endpoints
CXCR3 Constitutive Activity & Biased Signaling Research
Full inverse agonist efficacy & ligand-dependent functional selectivity
Signaling pathway-response interpretation
Novel Antagonist Benchmarking
Comprehensive preclinical & human PK characterization
Comparator assay-response context
Tumor Microenvironment & Metastasis Research
Validated anti-metastatic profile in osteosarcoma & colon carcinoma models
Cell migration & MMP pathway endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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